Diisopropyl (cyanomethyl)phosphonate
Overview
Description
Diisopropyl (cyanomethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon-containing groups and often exhibit a range of biological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of diisopropyl (cyanomethyl)phosphonate-related compounds involves various chemical reactions that allow for the introduction of the phosphonate group into the molecule. For instance, the synthesis of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate was achieved through an addition reaction of diisopropyl phosphite and N-(4-cyanopyrazole-3-yl)-2-hydroxylphenyl-imine . This method represents a typical approach to synthesizing phosphonate derivatives, where the phosphite acts as a nucleophile attacking an electrophilic carbon.
Molecular Structure Analysis
The molecular structure of diisopropyl phosphonate derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of diisopropyl phthalide-3-phosphonate shows that the cyclic part of the molecule is essentially planar, and the diisopropyl groups are oriented differently with respect to the ring system . Similarly, the structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate reveals that the pyrazole and benzene moieties are approximately coplanar, with a significant dihedral angle between the planes .
Chemical Reactions Analysis
Diisopropyl phosphonate derivatives can undergo various chemical reactions, including sigmatropic rearrangements. For instance, diisopropyl (allylthiomethyl)phosphonates have been shown to undergo [2,3]-sigmatropic rearrangement, which can be initiated via carbanions or sulfonium ylides . This type of rearrangement is a valuable synthetic tool as it allows for the formation of new carbon-phosphorus bonds and the introduction of functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropyl phosphonate derivatives are influenced by their molecular structure. The crystallographic data for diisopropyl phthalide-3-phosphonate indicate a triclinic crystal system with specific angles and dimensions, which can affect the compound's solubility, melting point, and other physical properties . The presence of intermolecular hydrogen bonds, as observed in the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)methyl]phosphonate, can also influence the compound's stability and reactivity .
Scientific Research Applications
Diisopropyl (cyanomethyl)phosphonate is a chemical compound with the molecular formula C8H16NO3P and a molecular weight of 205.19 . It’s a liquid at room temperature with a density of 1.039 g/cm3 at 20° C .
It’s also worth noting that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges .
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Separation Techniques
- Application: Diisopropyl (cyanomethyl)phosphonate can be separated using a Newcrom R1 HPLC column .
- Method: The compound is introduced into the HPLC system and separated based on its interaction with the stationary phase of the column .
- Results: The compound is successfully separated, allowing for further analysis .
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Synthesis of Other Compounds
- Application: While not directly related to Diisopropyl (cyanomethyl)phosphonate, a similar compound, Diethyl cyanomethylphosphonate, is used as a reagent in the Horner-Wadsworth-Emmons olefination reaction .
- Method: The compound is used as a reagent in the reaction, contributing the cyanomethylphosphonate group to the product .
- Results: The reaction results in the formation of a new compound with an olefin group .
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Pharmaceutical Chemistry
- Application: Phosphonates, such as Diisopropyl (cyanomethyl)phosphonate, can serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .
- Method: These compounds often inhibit enzymes utilizing various phosphates as substrates .
- Results: This inhibition can lead to various biological effects, making these compounds potentially useful in drug design and development .
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Synthesis of Symmetrical Bis(amidates)
- Application: Phosphonate diisopropyl esters, which could potentially include Diisopropyl (cyanomethyl)phosphonate, can be used in the synthesis of symmetrical bis(amidates) .
- Method: The phosphonate diisopropyl esters are first deprotected with bromotrimethylsilane, followed by condensation with an appropriate amino acid ester in the presence of 2,2′-dithiopyridine (Aldrithiol) .
- Results: This reaction results in the formation of symmetrical bis(amidates) .
Safety And Hazards
properties
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIIJHQSUNBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC#N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176042 | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
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Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Diisopropyl cyanomethylphosphonate | |
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Product Name |
Diisopropyl (cyanomethyl)phosphonate | |
CAS RN |
21658-95-7, 58264-04-3 | |
Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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